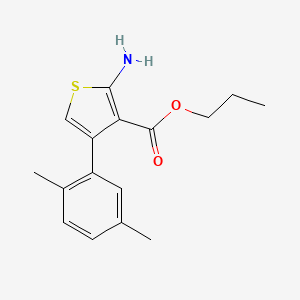

Propyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

CAS No.: 350997-22-7

Cat. No.: VC7175978

Molecular Formula: C16H19NO2S

Molecular Weight: 289.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 350997-22-7 |

|---|---|

| Molecular Formula | C16H19NO2S |

| Molecular Weight | 289.39 |

| IUPAC Name | propyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C16H19NO2S/c1-4-7-19-16(18)14-13(9-20-15(14)17)12-8-10(2)5-6-11(12)3/h5-6,8-9H,4,7,17H2,1-3H3 |

| Standard InChI Key | TXFVYBONIZNMOT-UHFFFAOYSA-N |

| SMILES | CCCOC(=O)C1=C(SC=C1C2=C(C=CC(=C2)C)C)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₆H₁₉NO₂S, with a molecular weight of 289.4 g/mol. Its structure comprises:

-

A thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 2-position with an amino group (-NH₂) and at the 3-position with a propyl ester (-OCOOCH₂CH₂CH₃).

-

A 4-(2,5-dimethylphenyl) group attached to the thiophene ring, introducing steric and electronic effects due to the methyl substituents at the 2- and 5-positions of the phenyl ring.

Key identifiers include:

-

IUPAC Name: Propyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

-

Canonical SMILES: CC1=CC(=C(C=C1)C)C2=C(SC=C2N)C(=O)OCCC

-

InChIKey: OJYRBYDHNTZJQT-UHFFFAOYSA-N (derived from the 2,4-dimethylphenyl analog).

Synthesis and Structural Analogues

Synthetic Pathways

While no direct synthesis protocol for the 2,5-dimethylphenyl isomer is documented, the 2,4-dimethylphenyl variant is synthesized via a multi-step process involving:

-

Knorr Paal Thiophene Synthesis: Cyclocondensation of α-mercapto ketones with β-keto esters to form the thiophene core .

-

Friedel-Crafts Acylation: Introduction of the dimethylphenyl group using AlCl₃ as a catalyst.

-

Esterification: Reaction with propanol to install the propyl ester group.

Modifying the substitution pattern on the phenyl ring (e.g., from 2,4- to 2,5-dimethyl) would require adjusting the starting materials or reaction conditions to favor para-methyl orientation.

Structural Comparison of Thiophene Carboxylates

Research Gaps and Future Directions

Limited Direct Evidence

No peer-reviewed studies specifically address the 2,5-dimethylphenyl isomer. Current data rely on extrapolation from analogs, necessitating:

-

Synthetic Optimization: Developing regioselective methods for para-methyl substitution.

-

In Vitro Assays: Testing against cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC₅₀ values.

-

ADMET Profiling: Assessing metabolic stability, plasma protein binding, and toxicity.

Computational Modeling

Molecular docking studies could predict interactions with DHFR or HSET, guiding structural modifications for enhanced potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume